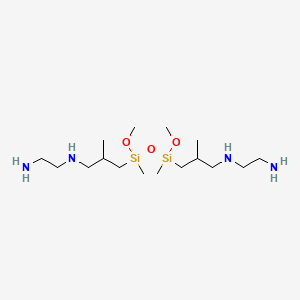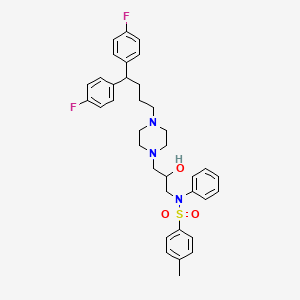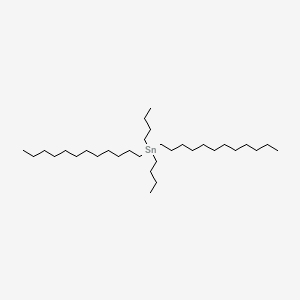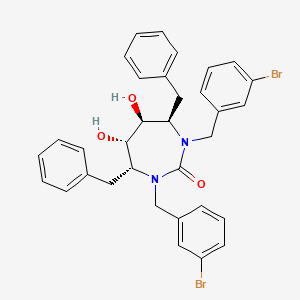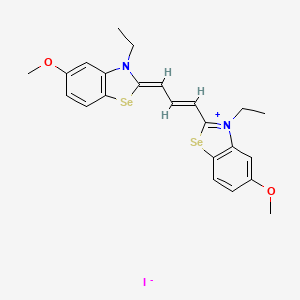
3-Ethyl-2-(3-(3-ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)prop-1-enyl)-5-methoxybenzoselenazolium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 298-770-8, also known as 1,3,5-triazine-2,4,6-triamine, is a chemical compound that belongs to the class of triazines. It is a white crystalline solid that is soluble in water and has a variety of applications in different fields, including agriculture, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-triazine-2,4,6-triamine can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with ammonia. The reaction is typically carried out in an aqueous medium at a temperature of around 0-5°C. The reaction proceeds as follows:
C3N3Cl3+6NH3→C3N3(NH2)3+3NH4Cl
Industrial Production Methods
In industrial settings, 1,3,5-triazine-2,4,6-triamine is produced on a large scale using similar methods. The process involves the use of large reactors where cyanuric chloride is reacted with ammonia under controlled conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cyanuric acid, while reduction can produce various amines.
科学的研究の応用
1,3,5-triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other chemical compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of resins, adhesives, and coatings.
作用機序
The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes and lead to cell death, which is why it has potential as an anticancer agent.
類似化合物との比較
1,3,5-triazine-2,4,6-triamine is unique compared to other triazines due to its specific structure and reactivity. Similar compounds include:
Cyanuric acid: Another triazine compound with different functional groups.
Melamine: A triazine compound used in the production of plastics and resins.
Atrazine: A triazine herbicide used in agriculture.
Each of these compounds has distinct properties and applications, highlighting the versatility of the triazine class of compounds.
特性
CAS番号 |
93838-99-4 |
|---|---|
分子式 |
C23H25IN2O2Se2 |
分子量 |
646.3 g/mol |
IUPAC名 |
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-5-methoxy-1,3-benzoselenazol-3-ium-2-yl)prop-2-enylidene]-5-methoxy-1,3-benzoselenazole;iodide |
InChI |
InChI=1S/C23H25N2O2Se2.HI/c1-5-24-18-14-16(26-3)10-12-20(18)28-22(24)8-7-9-23-25(6-2)19-15-17(27-4)11-13-21(19)29-23;/h7-15H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
URWKGTZRIOHYOE-UHFFFAOYSA-M |
異性体SMILES |
CCN\1C2=C(C=CC(=C2)OC)[Se]/C1=C\C=C\C3=[N+](C4=C([Se]3)C=CC(=C4)OC)CC.[I-] |
正規SMILES |
CCN1C2=C(C=CC(=C2)OC)[Se]C1=CC=CC3=[N+](C4=C([Se]3)C=CC(=C4)OC)CC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


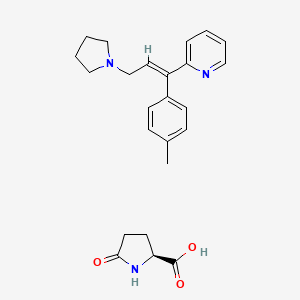
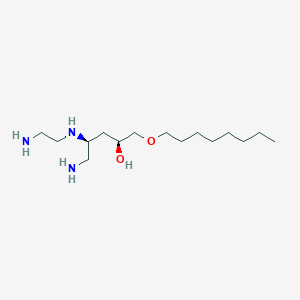
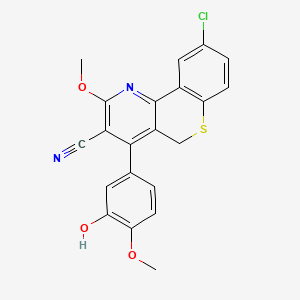
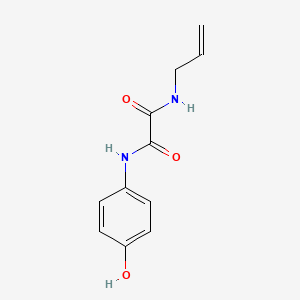
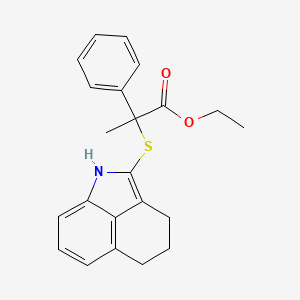
![3-(5-Amino-7-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12701736.png)


